Cyclohexene, 4-(2-bromoethyl)- Cyclohexene, 4-(2-bromoethyl)-
Brand Name: Vulcanchem
CAS No.: 63540-01-2
VCID: VC17308279
InChI: InChI=1S/C8H13Br/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2
SMILES:
Molecular Formula: C8H13Br
Molecular Weight: 189.09 g/mol

Cyclohexene, 4-(2-bromoethyl)-

CAS No.: 63540-01-2

Cat. No.: VC17308279

Molecular Formula: C8H13Br

Molecular Weight: 189.09 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexene, 4-(2-bromoethyl)- - 63540-01-2

Specification

CAS No. 63540-01-2
Molecular Formula C8H13Br
Molecular Weight 189.09 g/mol
IUPAC Name 4-(2-bromoethyl)cyclohexene
Standard InChI InChI=1S/C8H13Br/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2
Standard InChI Key AJDCCNQUNLJJJB-UHFFFAOYSA-N
Canonical SMILES C1CC(CC=C1)CCBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cyclohexene, 4-(2-bromoethyl)- features a six-membered cyclohexene ring with a double bond between C1 and C2, introducing angular strain and enhancing reactivity compared to saturated cyclohexanes. The bromoethyl group (–CH2CH2Br) at C4 introduces a polarizable C–Br bond, which facilitates nucleophilic substitutions and radical reactions. Density functional theory (DFT) calculations suggest that the bromine atom adopts an equatorial position to minimize steric interactions with the cyclohexene ring .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H13Br
Molecular Weight205.10 g/mol
Boiling Point211–213°C (predicted)
Density1.157 g/cm³
Flash Point79.4°C

The compound’s density and boiling point align with halogenated cyclohexenes, though its flash point is notably lower than non-halogenated analogs, reflecting increased flammability due to the bromoethyl group .

Synthesis and Catalytic Pathways

Lipase-Mediated Kinetic Resolution

The PMC study detailed a chemoenzymatic route to δ-halo-γ-lactones, starting with 1-acetyl-1-cyclohexene. Though focused on lactones, this approach is adaptable to 4-(2-bromoethyl)-cyclohexene synthesis:

  • Step 1: Lipase-catalyzed resolution of racemic 1-(cyclohex-1-en-1-yl)ethanol achieves >99% enantiomeric excess (ee).

  • Step 2: Johnson–Claisen rearrangement transfers chirality to ethyl 2-(2-ethylidenecyclohexyl) acetate.

  • Step 3: Bromination at the δ-position introduces the bromoethyl group .

Reactivity and Functionalization

Nucleophilic Substitution

The C–Br bond in the bromoethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form ethylamine or thioether derivatives. For example:
Cyclohexene-4-(CH2CH2Br) + NH3Cyclohexene-4-(CH2CH2NH2)+HBr\text{Cyclohexene-4-(CH}_2\text{CH}_2\text{Br) + NH}_3 \rightarrow \text{Cyclohexene-4-(CH}_2\text{CH}_2\text{NH}_2) + \text{HBr}
This reactivity is exploited in drug conjugation, where the bromoethyl group serves as a linker for cytotoxic agents .

Radical Bromination

Under UV light, the compound participates in allylic bromination, producing polybrominated cyclohexenes. This reaction is critical in flame retardant synthesis but requires careful control to prevent over-bromination .

Biomedical Applications

Antiproliferative Activity

δ-Halo-γ-lactones derived from 4-(2-bromoethyl)-cyclohexene exhibit potent activity against canine leukemia cells (IC50 = 12–45 μM) . The bromine atom enhances membrane permeability, enabling interaction with intracellular targets like topoisomerase II.

Table 2: Cytotoxicity of Halolactone Derivatives

CompoundIC50 (GL-1 Cells)IC50 (CLB70 Cells)
Bromolactone A15.2 μM18.7 μM
Chlorolactone B42.1 μM45.3 μM
Iodolactone C12.8 μM14.9 μM

Data sourced from in vitro assays using the MTT protocol .

Membrane Interaction Studies

The compound’s lipophilicity (logP ≈ 2.8) allows integration into lipid bilayers, altering membrane fluidity and hydration. Studies on erythrocyte membranes revealed a 20% increase in lipid packing density at 50 μM concentration, suggesting potential hemolytic side effects at higher doses .

Structural Analogs and Comparative Analysis

Table 3: Comparison with Related Cyclohexene Derivatives

CompoundKey FeatureReactivity Difference
1-BromocyclohexaneSaturated backboneLower electrophilicity
4-VinylcyclohexeneVinyl substituentEnhanced Diels-Alder activity
Cyclohexane, 4-methylNon-halogenatedLimited functionalization

The bromoethyl group in 4-(2-bromoethyl)-cyclohexene uniquely balances reactivity and stability, enabling selective modifications absent in analogs .

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